2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide is an acetamide derivative characterized by a chloro-substituted acetamide group attached to a phenyl ring bearing methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 5-positions, respectively. This compound is structurally optimized for applications in pharmaceutical and agrochemical research due to the electronic and steric effects of its substituents. Its synthesis typically involves the reaction of chloroacetyl chloride with 2-methoxy-5-methylaniline under basic conditions, as exemplified in studies of analogous compounds .
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBFKIUBBHWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353157 | |
| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85817-61-4 | |
| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2'-METHOXY-5'-METHYLACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the acetamide side chain serves as a prime site for nucleophilic displacement due to its electrophilic nature. Key reactions include:
Table 1: Nucleophilic substitution reactions
For example, reaction with methylamine generates N-(2-methoxy-5-methylphenyl)-2-(methylamino)acetamide , a precursor for further functionalization .
Suzuki-Miyaura Cross-Coupling
The chloroacetamide participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, forming biaryl derivatives. This reaction is critical for constructing complex architectures:
Table 2: Suzuki coupling parameters
| Boronic Acid | Catalyst System | Temperature | Time | Product Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 100°C | 8h | 82% | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 80°C | 12h | 75% |
These reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation and reductive elimination .
Hydrolysis and Stability
Hydrolytic pathways are pH-dependent:
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Acidic conditions : Partial hydrolysis to 2-hydroxy-N-(2-methoxy-5-methylphenyl)acetamide occurs at 70°C (H₂SO₄, 6h) .
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Basic conditions : Complete dechlorination yields N-(2-methoxy-5-methylphenyl)glycolamide (NaOH, ethanol, reflux, 4h) .
Stability studies indicate degradation under prolonged UV exposure, forming N-(2-methoxy-5-methylphenyl)acetamide via radical-mediated dechlorination .
Electrophilic Aromatic Substitution
The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups direct electrophiles to the para and ortho positions relative to the methoxy group.
Table 3: Electrophilic substitution reactions
| Electrophile | Conditions | Position | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | C-4 (para) | Nitro-substituted derivative | |
| SO₃/H₂SO₄ | 50°C, 4h | C-6 (ortho) | Sulfonic acid derivative |
Nitration at C-4 is favored due to steric hindrance from the acetamide group at C-1 .
Multi-Component Reactions
The compound participates in Ugi reactions, combining with aldehydes, amines, and isocyanides to form peptidomimetic derivatives. For example:
Reaction Scheme
this compound + benzaldehyde + cyclohexylamine + tert-butyl isocyanide → Tetrazole-functionalized product (DMF, RT, 24h, 68% yield) .
Comparison with Structural Analogs
Table 4: Reactivity comparison with related chloroacetamides
| Compound | Reactivity with Amines | Suzuki Coupling Efficiency |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | 72% | 78% |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 65% | 70% |
| Target compound | 85% | 82% |
The electron-donating methoxy group in the target compound enhances nucleophilic substitution rates compared to analogs with alkyl substituents .
Scientific Research Applications
2-chloro-N-(2-methoxy-5-methylphenyl)acetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to its potential use in medicinal chemistry .
Comparison with Similar Compounds
(a) 2-Chloro-N-(4-Chlorophenyl)Acetamide
(b) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Structure : Bulky 2,6-diethylphenyl group and N-methoxymethyl substitution.
- Activity : A pre-emergent herbicide targeting weed seedlings. The diethyl groups increase lipophilicity, enhancing soil adsorption, while the methoxymethyl group stabilizes the molecule against degradation .
- Applications : Widely used in agriculture for maize and soybean crops .
(c) 2-Chloro-N-(4-Sulfamoylphenyl)Acetamide
- Structure : Sulfamoyl (-SO₂NH₂) group at the phenyl 4-position.
- Activity : The sulfamoyl moiety improves water solubility and confers antibacterial properties via sulfonamide-like inhibition of dihydropteroate synthase .
- Applications : Investigated for antimicrobial and anti-inflammatory applications .
Substituent Position and Electronic Effects
- Methoxy vs. Chloro : Methoxy groups (electron-donating) increase solubility and hydrogen-bonding capacity, favoring pharmaceutical applications, while chloro groups (electron-withdrawing) enhance electrophilicity for agrochemical reactivity .
- Steric Effects : Bulky substituents (e.g., 2,6-diethyl in alachlor) improve soil persistence in herbicides but may reduce metabolic stability in pharmaceuticals .
Key Trends and Research Insights
Substituent Prioritization : Substituent position (e.g., 2-methoxy vs. 4-chloro) significantly impacts bioactivity. For example, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is prioritized in pesticide studies over its hydroxylated derivatives due to better environmental stability .
Metabolic Stability : Propanamide derivatives (e.g., 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide) exhibit longer half-lives than acetamides, suggesting chain length influences metabolic degradation .
Crystallography and Modeling: Structural analogs like N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide have been analyzed via X-ray crystallography, revealing intermolecular hydrogen bonding patterns critical for protein interactions .
Biological Activity
2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide is a compound with significant potential in medicinal chemistry and agrochemical applications. Its unique molecular structure, characterized by the presence of a chloro group, methoxy group, and a methyl group on the aromatic ring, contributes to its biological activity. This article explores various aspects of its biological activity, including mechanisms of action, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClNO2. The structural features include:
- Chloro Group : Enhances reactivity through nucleophilic substitution.
- Methoxy Group : Contributes to lipophilicity, potentially improving membrane permeability.
- Methyl Group : Influences steric properties and may affect biological interactions.
Applications in Agrochemicals
Due to its biological activity, this compound is considered for use as an active ingredient in pesticides and herbicides. Its structural similarity to other agrochemicals suggests it may possess herbicidal properties that warrant further investigation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological activity of this compound. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | Similar chloro and methoxy groups | Different position of chloro substitution |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Ethyl instead of methoxy group | Variation in substituent leading to different properties |
| 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | Amino group instead of chloro | Potentially different biological activity due to amino presence |
This table highlights how subtle changes in structure can lead to variations in biological activity, emphasizing the need for targeted research on this compound.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides context for its potential applications:
- Agrochemical Efficacy : Similar compounds have demonstrated effective herbicidal properties. For instance, studies on chloroacetanilides reveal their role in inhibiting weed growth through interference with plant metabolism .
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial effects. Research indicates that modifications in acetamide derivatives can enhance antibacterial potency against various pathogens .
- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that further exploration of this compound could reveal therapeutic potentials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, refluxing 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of triethylamine as a base (4–6 hours, ~70–80% yield). Reaction progress is monitored via TLC using silica gel plates and UV visualization .
- Key Considerations : Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to minimize side products. Post-reaction purification involves recrystallization using pet-ether or column chromatography .
Q. How can structural confirmation be achieved for this compound using spectroscopic methods?
- Methodology :
- 1H/13C-NMR : Identify aromatic protons (δ 6.8–7.2 ppm for methoxy/methyl-substituted phenyl) and the acetamide carbonyl (δ ~165–170 ppm in 13C-NMR).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- Validation : Compare spectral data with structurally analogous compounds, such as 2-chloro-N-(4-trifluoromethylphenyl)acetamide .
Q. What purification techniques are recommended for isolating high-purity samples?
- Methodology : Use gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a C18 column (acetonitrile/water mobile phase). Purity >95% is achievable, as validated by LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol. Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and bond angles. Compare with databases (e.g., Cambridge Structural Database) to identify deviations in methoxy group orientation .
- Case Study : A related compound, N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide, showed a dihedral angle of 85.2° between the acetamide and phenyl ring, influencing intermolecular interactions .
Q. What computational approaches are suitable for predicting reactivity and electronic properties?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra to validate electron transitions .
- Example : A thiadiazole-acetamide analog exhibited a HOMO-LUMO gap of 4.1 eV, correlating with its stability under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
